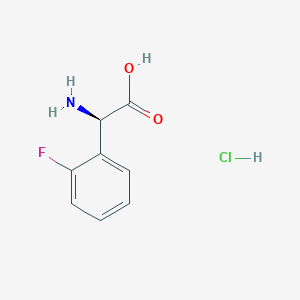

(R)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride

説明

®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is an amino acid derivative where the amino group is attached to a carbon atom that is also bonded to a fluorophenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-Amino-2-(2-fluorophenyl)acetic acid.

Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time during the hydrolysis and salt formation steps. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemistry

(R)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Oxidation : The amino group can be converted into imines or nitriles using oxidizing agents like potassium permanganate.

- Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution : The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Biological Applications

The compound exhibits significant potential in biological research:

- Enzyme-Substrate Interactions : It acts as a precursor for studying interactions between enzymes and substrates, which is vital for understanding metabolic pathways.

- Neuroprotective Effects : Research indicates that it may protect neurons from cytotoxicity associated with neurodegenerative diseases by modulating histone deacetylase activity.

Medical Research

The compound is under investigation for its therapeutic effects:

- Neurodegenerative Diseases : In preclinical studies, it has shown promise in reducing cytotoxicity linked to Huntington's disease, suggesting potential as a treatment option.

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 0.0048 mg/mL for Bacillus mycoides and C. albicans.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

Industrial Applications

In the pharmaceutical industry, this compound is used in the synthesis of drugs and agrochemicals due to its structural versatility and biological activity . Its role as an ergogenic supplement also highlights its significance in sports medicine, influencing anabolic hormone secretion .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound demonstrated its ability to reduce neuronal apoptosis in models of Huntington's disease. The mechanism involved modulation of histone deacetylase activity, which is critical for gene expression related to neuronal survival.

Case Study 2: Antimicrobial Efficacy

In another study investigating its antimicrobial properties, this compound was tested against various microbial strains. The results indicated that it effectively inhibited the growth of E. coli and other pathogens at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

作用機序

The mechanism of action of ®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards certain biological targets, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

- 2-Amino-2-phenylacetic acid hydrochloride

- 2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride

- 2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride

Uniqueness

®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

生物活性

(R)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride, also known as a fluorinated amino acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, interactions with various biological systems, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C9H10ClFNO2

- Molecular Weight : Approximately 205.64 g/mol

- Functional Groups : Contains an amino group and a fluorinated phenyl ring.

The presence of the fluorine atom enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino acid moiety allows it to modulate enzyme activities, while the fluorophenyl group can enhance binding affinity towards certain molecular targets, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Modulation : It acts as a substrate or inhibitor for various enzymes, potentially altering metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, impacting signaling pathways related to mood and cognition.

Antimicrobial Activity

Recent studies have indicated that fluorinated amino acids can exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In preclinical models of neurodegenerative diseases such as Huntington's disease, this compound demonstrated the ability to reduce cytotoxicity associated with protein aggregates. This effect was linked to its ability to modulate histone deacetylase (HDAC) activity, which is crucial in regulating gene expression related to neuronal survival .

Case Studies

-

Neuroprotection in Huntington's Disease Models :

- In a study involving R6/2 mice, chronic administration of HDAC inhibitors led to reduced aggregation of mutant huntingtin protein and improved expression of brain-derived neurotrophic factor (BDNF), suggesting that this compound could play a role in therapeutic strategies against neurodegeneration .

- Antimicrobial Efficacy :

特性

IUPAC Name |

(2R)-2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMMIUFKFKTOOW-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。